molecular formula C12H17NO2 B8177504 (1R)-2-(Morpholin-4-yl)-1-phenylethan-1-ol

(1R)-2-(Morpholin-4-yl)-1-phenylethan-1-ol

Cat. No.: B8177504
M. Wt: 207.27 g/mol
InChI Key: CKCUWHAMJDWXOH-LBPRGKRZSA-N
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Description

®-alpha-(Morpholinomethyl)benzenemethanol is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. The compound consists of a benzenemethanol core with a morpholinomethyl group attached to the alpha position, making it a versatile molecule for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-alpha-(Morpholinomethyl)benzenemethanol typically involves the reaction of benzaldehyde with morpholine in the presence of a reducing agent. One common method is the reductive amination of benzaldehyde with morpholine using sodium borohydride as the reducing agent. The reaction is carried out in an organic solvent such as ethanol or methanol under mild conditions.

Industrial Production Methods: In an industrial setting, the production of ®-alpha-(Morpholinomethyl)benzenemethanol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts such as palladium on carbon (Pd/C) can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: ®-alpha-(Morpholinomethyl)benzenemethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The morpholinomethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-alpha-(Morpholinomethyl)benzenemethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ®-alpha-(Morpholinomethyl)benzenemethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (S)-alpha-(Morpholinomethyl)benzenemethanol: The enantiomer of ®-alpha-(Morpholinomethyl)benzenemethanol, with similar chemical properties but different biological activity due to its chiral nature.

    Benzylmorpholine: A structurally related compound with a benzyl group instead of a benzenemethanol core.

    Morpholinomethylbenzene: A compound with a similar morpholinomethyl group but lacking the hydroxyl group present in ®-alpha-(Morpholinomethyl)benzenemethanol.

Uniqueness: ®-alpha-(Morpholinomethyl)benzenemethanol is unique due to its chiral nature and the presence of both a morpholinomethyl group and a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1R)-2-morpholin-4-yl-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-12(11-4-2-1-3-5-11)10-13-6-8-15-9-7-13/h1-5,12,14H,6-10H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCUWHAMJDWXOH-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C[C@@H](C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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